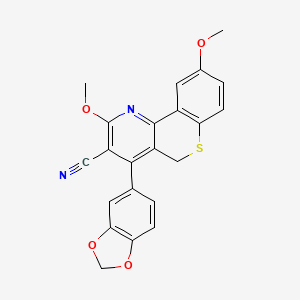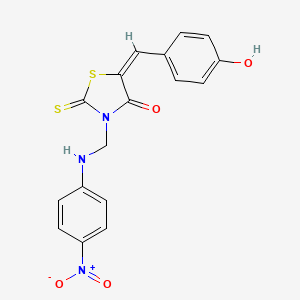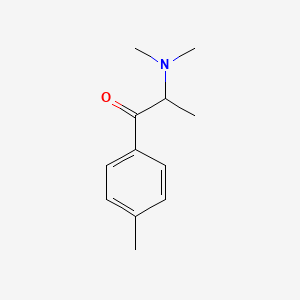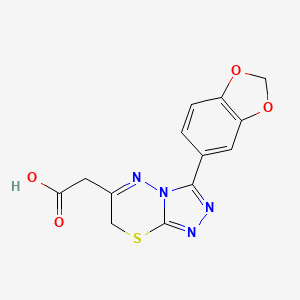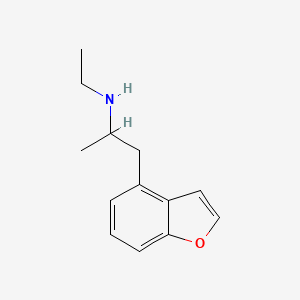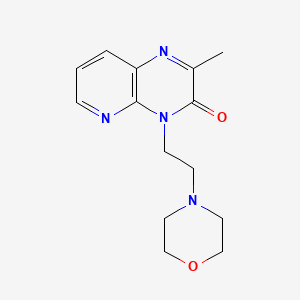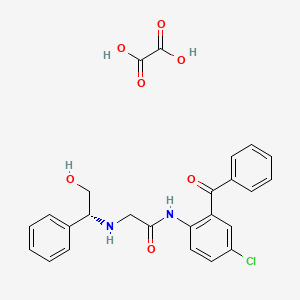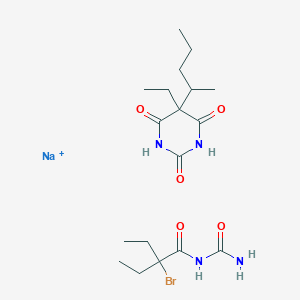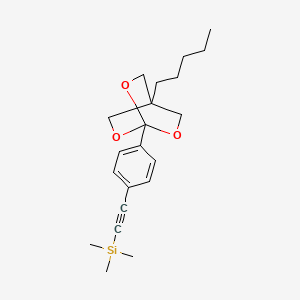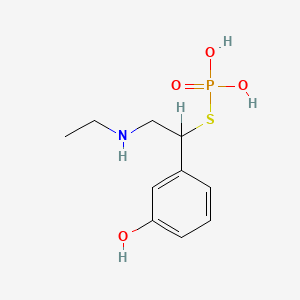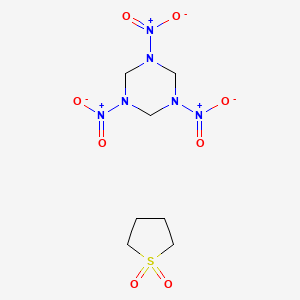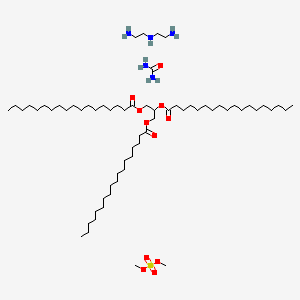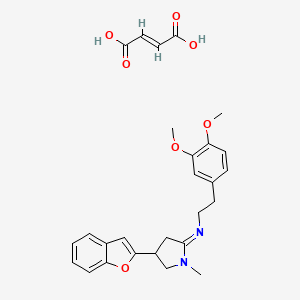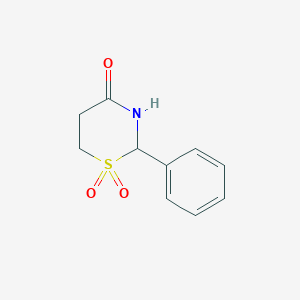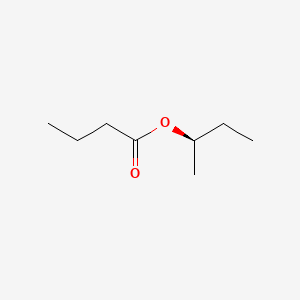
(-)-2-Butyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-Butyl butyrate is an ester compound known for its fruity aroma, making it a popular choice in the flavor and fragrance industry. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (-) designation indicates the specific enantiomer. This compound is often used in the formulation of perfumes, food flavorings, and as a solvent in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-butyl butyrate typically involves the esterification of butyric acid with 2-butanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. The use of catalysts such as ion-exchange resins can enhance the efficiency of the process. Additionally, biotechnological methods involving engineered microorganisms have been explored for the production of this ester .
Análisis De Reacciones Químicas
Types of Reactions: (-)-2-Butyl butyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butyric acid and 2-butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under specific conditions, the ester can be oxidized to form butyric acid and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or lipases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Butyric acid and 2-butanol.
Transesterification: New ester and alcohol.
Oxidation: Butyric acid and other oxidation products.
Aplicaciones Científicas De Investigación
(-)-2-Butyl butyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in microbial fermentation processes.
Medicine: Investigated for its potential therapeutic effects due to its anti-inflammatory properties.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of (-)-2-butyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist for certain G-protein coupled receptors, leading to various cellular responses. Additionally, it can inhibit histone deacetylases, thereby influencing gene expression and cellular functions .
Comparación Con Compuestos Similares
Butyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Ethyl butyrate: Known for its pineapple-like smell, used in food flavorings.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings.
Uniqueness: (-)-2-Butyl butyrate is unique due to its specific enantiomeric form, which can result in different sensory properties and biological activities compared to its racemic mixture or other esters .
Propiedades
Número CAS |
89378-59-6 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[(2R)-butan-2-yl] butanoate |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
QJHDFBAAFGELLO-SSDOTTSWSA-N |
SMILES isomérico |
CCCC(=O)O[C@H](C)CC |
SMILES canónico |
CCCC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


